N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide
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Overview
Description
N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridine ring and an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes . The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, making it a valuable tool in drug discovery .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-dimethylpyrazol-4-yl)sulfonyl-6-[3-(3,3,3-trifluoro-2,2-dimethylpropoxy)pyrazol-1-yl]-2-[(4S)-2,2,4-trimethylpyrrolidin-1-yl]pyridine-3-carboxamide
- 2-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)oxy)-N-(4-fluoro-2-methylphenyl)acetamide
Uniqueness
N-({6-[3-(Trifluoromethyl)phenyl]pyridin-2-yl}methyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
833455-85-9 |
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Molecular Formula |
C15H13F3N2O |
Molecular Weight |
294.27 g/mol |
IUPAC Name |
N-[[6-[3-(trifluoromethyl)phenyl]pyridin-2-yl]methyl]acetamide |
InChI |
InChI=1S/C15H13F3N2O/c1-10(21)19-9-13-6-3-7-14(20-13)11-4-2-5-12(8-11)15(16,17)18/h2-8H,9H2,1H3,(H,19,21) |
InChI Key |
BIHAGQDKWJURDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=NC(=CC=C1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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